molecular formula C14H19N3 B181923 3-((4-methylpiperazin-1-yl)methyl)-1H-indole CAS No. 5444-91-7

3-((4-methylpiperazin-1-yl)methyl)-1H-indole

Cat. No. B181923
CAS RN: 5444-91-7
M. Wt: 229.32 g/mol
InChI Key: YLWXBMKGZWALKM-UHFFFAOYSA-N
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Description

“3-((4-methylpiperazin-1-yl)methyl)-1H-indole” is a heterocyclic compound . It has an empirical formula of C11H17N3 and a molecular weight of 191.27 . It’s also known as 3-(4-methylpiperazin-1-yl)aniline .


Synthesis Analysis

The synthesis of this compound involves multiple experimental steps . It has been characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction . The synthesis process has been optimized for the preparation of related compounds .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using density functional theory . The conformational analysis results showed that the optimized DFT molecular structure was in good agreement with the X-ray diffraction value .


Physical And Chemical Properties Analysis

This compound is a solid . It has a SMILES string representation of CN1CCN(CC1)c2cccc(N)c2 . The InChI key is RJGHJWKQCJAJEP-UHFFFAOYSA-N .

Scientific Research Applications

  • Cytotoxic Activity : A study by Koksal et al. (2012) found that derivatives of 3-((4-methylpiperazin-1-yl)methyl)-1H-indole demonstrated cytotoxic activity against various human cell lines, including liver, breast, and colon cancer cells. Some compounds even showed greater activity than the reference drug 5-fluorouracil, suggesting potential applications in cancer treatment (Koksal et al., 2012).

  • Antimycobacterial Effect : Malinka and Świątek (2004) discovered that indole Mannich bases, including derivatives of 3-((4-methylpiperazin-1-yl)methyl)-1H-indole, showed significant inhibition of Mycobacterium tuberculosis growth. This indicates a potential use in treating tuberculosis (Malinka & Świątek, 2004).

  • DNA Minor Groove Binding : Clark et al. (1998) synthesized a derivative of 3-((4-methylpiperazin-1-yl)methyl)-1H-indole, which was evaluated as a DNA ligand. This suggests applications in the study of DNA interactions and possibly in the development of new therapeutic agents (Clark et al., 1998).

  • Bioactivity Evaluation : A study by Yang et al. (2012) on a new alkaloid similar to 3-((4-methylpiperazin-1-yl)methyl)-1H-indole revealed weak antimicrobial activity against Staphylococcus aureus and no cytotoxicity against certain human liver cell lines, indicating potential for selective antimicrobial applications (Yang et al., 2012).

  • α₁-Adrenoceptor Ligands : Jørgensen et al. (2013) identified derivatives of 3-((4-methylpiperazin-1-yl)methyl)-1H-indole as high-affinity α₁-adrenoceptor ligands, with potential implications for the development of new pharmaceuticals for various neurological and cardiovascular conditions (Jørgensen et al., 2013).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-16-6-8-17(9-7-16)11-12-10-15-14-5-3-2-4-13(12)14/h2-5,10,15H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWXBMKGZWALKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280960
Record name 3-[(4-methylpiperazin-1-yl)methyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-methylpiperazin-1-yl)methyl)-1H-indole

CAS RN

5444-91-7
Record name NSC19217
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(4-methylpiperazin-1-yl)methyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(1H-Indol-3-yl)-(4-methylpiperazin-1-yl)methanone (2.44 g, 0.01 moles) in THF was treated with cooled and stirred suspension of Lithium aluminum hydride (g, 0.011 moles in THF slowly over the period of 2 to 5 hours, the reaction mixture was heated to reflux for 2-4 hours, after the completion of reaction, the reaction mixture was poured on to the ice and the compound was extracted in ethyl acetate. The residue obtained was purified by flash chromatography (silica gel, EtOAc/Hexanes, 2/8) to afford the compound, which was identified by IR, NMR and mass spectral analyses as the title compound.
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Synthesis routes and methods II

Procedure details

In a three necked round bottom flask equipped with pressure equalizing funnel, indole (1.17 g, 0.01 mole) and dichloromethane (8 mL) were taken. 1-Methylpiperazine (1.01 g, 0.011 moles) and formaldehyde (9 mL, 0.012 mole) was added slowly at room temperature and the reaction mixture was stirred well for one hour. After the completion of reaction (TLC), the product was isolated by distillation under reduced pressure. The residue was extracted with ethyl acetate (2×25 mL). The combined organic extracts were washed with water, followed by brine, dried over anhydrous sodium sulfate. The organic layer was evaporated under vacuum. The residue could either be an oily liquid or solid mass. The oily mass was triturated with n-hexane to obtain a solid material. The solid obtained was identified by IR, NMR and mass spectral analyses.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
X Wang, F Dong, C Miao, W Li, M Wang, M Gao… - Bioorganic & Medicinal …, 2018 - Elsevier
Carbon-11-labeled serotonin (5-hydroxytryptamine) 6 receptor (5-HT 6 R) antagonists, 1-[(2-bromophenyl)sulfonyl]-5-[ 11 C]methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole (O-[ …
Number of citations: 7 www.sciencedirect.com
C Ostacolo, V Di Sarno, G Lauro, G Pepe… - European journal of …, 2019 - Elsevier
A series of 1,3,5-substituted indole derivatives was prepared to explore the anti-proliferative activity against a panel of human tumour cell lines. A 5-carboxamide derivative (27) …
Number of citations: 16 www.sciencedirect.com
MA Mesaik, KM Khan, F Rahim, M Taha, SM Haider… - Bioorganic …, 2015 - Elsevier
The synthetic indole Mannich bases 1–13 have been investigated for their ability to modulate immune responses measured in vitro. These activities were based on monitoring their …
Number of citations: 10 www.sciencedirect.com
C Lindquist, O Ersoy, P Somfai - Tetrahedron, 2006 - Elsevier
A library of 1,3-disubstituted indoles has been prepared via an iterative Mannich reaction sequence. The first Mannich reaction with secondary amines and formaldehyde preferentially …
Number of citations: 14 www.sciencedirect.com
World Health Organization - WHO Drug Information, 2019 - apps.who.int
World Health Organization.(‎ 2019)‎. International nonproprietary names for pharmaceutical substances (‎ INN)‎: recommended INN: list 81. WHO Drug Information, 33 (‎ 1)‎, 43-133. World …
Number of citations: 3 apps.who.int

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